N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
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Overview
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dioxidotetrahydrothiophenyl moiety, and a methylpropoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide typically involves multiple steps:
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Formation of the Dioxidotetrahydrothiophenyl Moiety: : This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the 1,1-dioxide derivative.
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Benzylation: : The dioxidotetrahydrothiophenyl intermediate is then reacted with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzyl group.
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Amide Formation: : The final step involves the reaction of the benzylated intermediate with 4-(2-methylpropoxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
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Reduction: : Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. Its structural features might interact with biological targets, leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophenyl moiety could play a role in binding to specific sites, while the benzyl and methylpropoxy groups might influence the compound’s overall affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methylpropoxy group.
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methylpropoxy group.
Uniqueness
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and interactions with biological targets
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-17(2)15-27-21-10-8-19(9-11-21)22(24)23(14-18-6-4-3-5-7-18)20-12-13-28(25,26)16-20/h3-11,17,20H,12-16H2,1-2H3 |
InChI Key |
DJPJDLCKAZELAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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